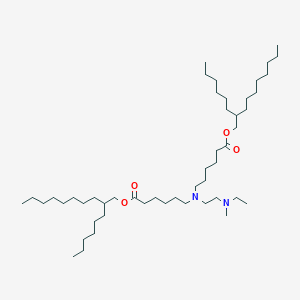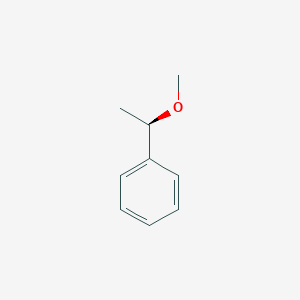
(R)-(1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-methoxyethyl)benzene, also known as ®-1-phenylethanol methyl ether, is an organic compound with a chiral center, making it an enantiomer. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methoxyethyl)benzene typically involves the reaction of ®-1-phenylethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a methyl ether linkage. The general reaction conditions include:
Reactants: ®-1-phenylethanol and methanol
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Temperature: Typically around 60-80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of ®-(1-methoxyethyl)benzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as zeolites, can also improve the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
®-(1-methoxyethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-phenylacetaldehyde.
Reduction: Reduction reactions can convert it back to ®-1-phenylethanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: ®-1-phenylacetaldehyde
Reduction: ®-1-phenylethanol
Substitution: Various substituted benzene derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
®-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its chiral nature.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of ®-(1-methoxyethyl)benzene involves its interaction with various molecular targets. The compound’s chiral center allows it to interact stereoselectively with enzymes and receptors, influencing biological pathways. The aromatic benzene ring can participate in π-π interactions, further affecting its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(1-methoxyethyl)benzene: The enantiomer of ®-(1-methoxyethyl)benzene, with similar chemical properties but different biological activity.
®-1-phenylethanol: The precursor to ®-(1-methoxyethyl)benzene, lacking the methoxy group.
®-1-phenylacetaldehyde: An oxidation product of ®-(1-methoxyethyl)benzene.
Uniqueness
®-(1-methoxyethyl)benzene is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its aromatic nature also contributes to its distinct chemical behavior and applications in various fields.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 |
Clave InChI |
PLKSMSKTENNPEJ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)OC |
SMILES canónico |
CC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


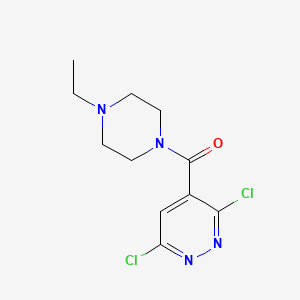
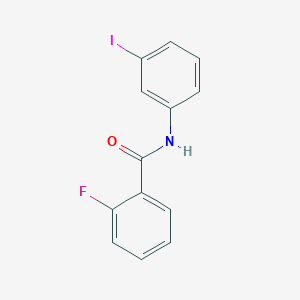
![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
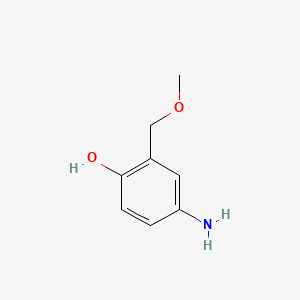
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
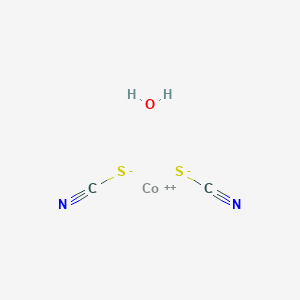
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
